molecular formula C8H4ClIN2O B11789703 6-Chloro-3-iodocinnolin-4(1H)-one

6-Chloro-3-iodocinnolin-4(1H)-one

Cat. No.: B11789703
M. Wt: 306.49 g/mol
InChI Key: JGDOUDPCVVVNLF-UHFFFAOYSA-N
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Description

6-Chloro-3-iodocinnolin-4(1H)-one is a heterocyclic organic compound that belongs to the cinnoline family. Compounds in this family are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-iodocinnolin-4(1H)-one typically involves the halogenation of cinnoline derivatives. A common method includes the iodination of 6-chlorocinnolin-4(1H)-one using iodine and a suitable oxidizing agent under controlled conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of catalysts, high-pressure reactors, and continuous flow systems to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the halogen groups, potentially leading to dehalogenated products.

    Substitution: Nucleophilic substitution reactions can replace the halogen atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like sodium azide or thiols can be used for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Chloro-3-iodocinnolin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The halogen atoms may play a crucial role in binding to these targets, influencing the compound’s biological activity. Detailed studies are required to elucidate the exact pathways and interactions.

Comparison with Similar Compounds

Similar Compounds

    6-Chlorocinnolin-4(1H)-one: Lacks the iodine atom, which may affect its reactivity and biological activity.

    3-Iodocinnolin-4(1H)-one: Lacks the chlorine atom, leading to different chemical properties.

    6-Bromo-3-iodocinnolin-4(1H)-one: Similar structure but with a bromine atom instead of chlorine, which may alter its reactivity.

Uniqueness

6-Chloro-3-iodocinnolin-4(1H)-one is unique due to the presence of both chlorine and iodine atoms, which can influence its chemical reactivity and biological activity. This dual halogenation may provide distinct advantages in specific applications, such as increased binding affinity to certain biological targets.

Properties

Molecular Formula

C8H4ClIN2O

Molecular Weight

306.49 g/mol

IUPAC Name

6-chloro-3-iodo-1H-cinnolin-4-one

InChI

InChI=1S/C8H4ClIN2O/c9-4-1-2-6-5(3-4)7(13)8(10)12-11-6/h1-3H,(H,11,13)

InChI Key

JGDOUDPCVVVNLF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=O)C(=NN2)I

Origin of Product

United States

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